molecular formula C10H17NO4S B1450973 1-Ethyl-3-methylpyridinium Ethyl Sulfate CAS No. 872672-50-9

1-Ethyl-3-methylpyridinium Ethyl Sulfate

Cat. No.: B1450973
CAS No.: 872672-50-9
M. Wt: 247.31 g/mol
InChI Key: ZTLWMUBOQHZKNS-UHFFFAOYSA-M
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Scientific Research Applications

Extraction and Separation

1-Ethyl-3-methylpyridinium ethyl sulfate ([EMPY][EtSO4]) has been evaluated as a potential solvent for the extraction of nitrogen compounds from diesel fuel. Research by Hizaddin et al. (2015) demonstrated its effectiveness in removing compounds like pyrrole and indoline, suggesting its potential in refining and environmental applications (Hizaddin et al., 2015).

Catalysis

This compound is also used in catalysis. For instance, it has been employed as a Brönsted ionic liquid catalyst for synthesizing polyhydroquinoline derivatives, as reported by Khaligh (2014), highlighting its utility in organic synthesis and pharmaceutical research (Khaligh, 2014).

Physical and Chemical Properties

The study of its physical and chemical properties, such as interfacial behavior, is crucial. Restolho et al. (2009) investigated the surface tension and contact angles of this compound, contributing to our understanding of its behavior in different environments (Restolho et al., 2009).

Interaction Studies

Zhang et al. (2010) explored the hydrogen bonding interactions between 1-Ethyl-3-methylimidazolium ethyl sulfate and water, which is vital for applications in solutions and mixtures (Zhang et al., 2010).

Viscosity and Density Measurements

Viscosity and density measurements of this compound were performed by Diogo et al. (2013), providing essential data for its application in various industrial processes (Diogo et al., 2013).

Synthesis and Stability

Research by Holbrey et al. (2002) on the efficient synthesis of ionic liquids, including those containing ethyl sulfate anions, offers insights into its production and stability, crucial for its widespread application (Holbrey et al., 2002).

Molecular Dynamics Studies

Studies like those by Dhumal et al. (2011) on the electronic structure and vibrations of 1-ethyl-3-methylimidazolium ethyl sulfate ion pairs using molecular dynamics contribute to a deeper understanding of its behavior at the molecular level (Dhumal et al., 2011).

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpyridinium Ethyl Sulfate is not clear from the search results .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Ethyl-3-methylpyridinium Ethyl Sulfate . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for the study and application of 1-Ethyl-3-methylpyridinium Ethyl Sulfate are not clear from the search results .

Preparation Methods

1-Ethyl-3-methylpyridinium Ethyl Sulfate

Properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2H6O4S/c1-3-9-6-4-5-8(2)7-9;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWMUBOQHZKNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659765
Record name 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872672-50-9
Record name 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylpyridinium Ethyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can [EMpy][EtSO4] be used to extract specific components from complex mixtures?

A1: Yes, [EMpy][EtSO4] has shown potential for the separation and recovery of aromatic hydrocarbons from aliphatic hydrocarbon mixtures. Research indicates its effectiveness in extracting benzene, toluene, ethyl benzene, and o-xylene (BTEX) from mixtures containing n-heptane or n-hexane. [] This separation process is particularly relevant for recovering valuable aromatic solvents from industrial effluents and reducing environmental contamination.

Q2: How does the structure of [EMpy][EtSO4] contribute to its selectivity for aromatic hydrocarbons?

A2: While the provided research doesn't delve into the specific interaction mechanisms, it suggests that the ionic nature and structure of [EMpy][EtSO4] contribute to its selectivity. Further research comparing the performance of [EMpy][EtSO4] with other ionic liquids possessing different cation and anion combinations ([EMIM][EtSO4] for instance) can provide insights into structure-activity relationships. []

Q3: Beyond extraction, does [EMpy][EtSO4] have other potential applications?

A3: Research suggests that [EMpy][EtSO4] can influence the rate of hydrogen production from the dissolution of zinc in waste oilfield water (WOW). [] The presence of [EMpy][EtSO4] was found to increase the rate of zinc dissolution, leading to faster hydrogen generation. This finding highlights the potential of [EMpy][EtSO4] in energy-related applications.

Q4: Are there any concerns regarding the environmental impact of using [EMpy][EtSO4]?

A4: While [EMpy][EtSO4] demonstrates potential for recovering valuable chemicals and enhancing energy production, its environmental impact requires careful consideration. The research emphasizes the hygroscopic nature of many ionic liquids, including [EMpy][EtSO4]. [] This means that they readily absorb moisture from the atmosphere, which can affect their properties and performance. Understanding the long-term stability, degradation pathways, and potential ecotoxicological effects of [EMpy][EtSO4] is crucial for ensuring its safe and sustainable use.

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